3-methyl-4-(3,4,5-trimethoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo-thiazepine derivatives This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the thiazepine ring: The pyrazole intermediate is then reacted with a thioamide or a thiourea derivative under cyclization conditions to form the thiazepine ring.
Attachment of the trimethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Trimethoxybenzyl halide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents on the trimethoxyphenyl group.
Scientific Research Applications
3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes such as signal transduction, cell division, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE
- 4-(3,4,5-TRIMETHOXYPHENYL)-1H-THIAZOLE
- 3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H-THIAZEPINE
Uniqueness
3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to the combination of the pyrazolo-thiazepine core with the trimethoxyphenyl group. This unique structure imparts specific biological activities that are not observed in other similar compounds. The presence of the trimethoxyphenyl group enhances its ability to interact with a wide range of biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C16H19N3O4S/c1-8-13-15(24-7-12(20)17-16(13)19-18-8)9-5-10(21-2)14(23-4)11(6-9)22-3/h5-6,15H,7H2,1-4H3,(H2,17,18,19,20) |
InChI Key |
ALTJGUPXWYDBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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